molecular formula C17H14Br2O B15346557 4,5-Dibromo-1,5-diphenylpent-1-en-3-one CAS No. 58225-27-7

4,5-Dibromo-1,5-diphenylpent-1-en-3-one

Cat. No.: B15346557
CAS No.: 58225-27-7
M. Wt: 394.1 g/mol
InChI Key: QWRCGOMWOXYYBU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,5-diphenylpent-1-en-3-one (CAS 58225-27-7) is a brominated α,β-unsaturated ketone with a molecular weight of 394.1 g/mol and the molecular formula C 17 H 14 Br 2 O . This compound serves as a versatile building block in synthetic organic chemistry, enabling researchers to construct more complex molecular architectures . Its structure, featuring reactive bromine atoms at the 4- and 5-positions of the pentenone backbone, allows for further functionalization through various reactions, including substitution where the bromine atoms can be replaced by other functional groups such as hydroxyl or amino groups . The compound is also of significant interest in fundamental research on crystallographic behavior and intermolecular interactions, such as halogen bonding and π-stacking, which are critical for understanding and designing solid-state properties of advanced materials . In industrial research and development, this dibromo compound can be utilized in the production of advanced materials and chemical intermediates . For biological research, it may be employed as a probe to investigate and understand cellular processes . The synthetic method for this compound involves a multi-step process, often including the bromination of 1,5-diphenylpent-1-en-3-one using bromine in an inert solvent like dichloromethane under controlled conditions to prevent over-bromination . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

58225-27-7

Molecular Formula

C17H14Br2O

Molecular Weight

394.1 g/mol

IUPAC Name

4,5-dibromo-1,5-diphenylpent-1-en-3-one

InChI

InChI=1S/C17H14Br2O/c18-16(14-9-5-2-6-10-14)17(19)15(20)12-11-13-7-3-1-4-8-13/h1-12,16-17H

InChI Key

QWRCGOMWOXYYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(C(C2=CC=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 1,5-diphenylpent-1-en-3-one using bromine in an inert solvent like dichloromethane. The reaction typically requires cooling to maintain control over the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the synthesis of 4,5-Dibromo-1,5-diphenylpent-1-en-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reagent addition and reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1,5-diphenylpent-1-en-3-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or alkenes.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or alkenes.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4,5-Dibromo-1,5-diphenylpent-1-en-3-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4,5-Dibromo-1,5-diphenylpent-1-en-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

The provided evidence focuses on 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide (hereafter referred to as Compound I), a brominated imidazolium salt. While structurally distinct from 4,5-dibromo-1,5-diphenylpent-1-en-3-one, Compound I offers insights into bromine-driven crystallographic trends and hydrogen/halogen bonding patterns. Key comparisons include:

Structural and Functional Group Differences

  • Compound I : Features a dibrominated imidazolium cation with methyl substituents and a bromide counterion. The planar imidazolium ring facilitates N–H···Br and C–H···Br hydrogen bonds, forming layered crystal structures .
  • 4,5-Dibromo-1,5-diphenylpent-1-en-3-one: Contains a linear pentenone backbone with phenyl groups and bromine atoms. The conjugated enone system and bulky phenyl substituents likely promote π-π interactions and steric effects absent in Compound I.

Crystallographic Properties

Compound I crystallizes in the monoclinic P2₁/c space group with cell parameters a = 5.5938 Å, b = 11.2522 Å, c = 14.4864 Å, and β = 104.571°. Its layered structure parallel to the (102) plane arises from strong N–H···Br hydrogen bonds (2.32 Å) and weaker C–H···Br interactions (3.39 Å) .

Property 4,5-Dibromo-1,2-dimethyl-1H-imidazolium bromide Hypothesized Trends for 4,5-Dibromo-1,5-diphenylpent-1-en-3-one
Crystal System Monoclinic (P2₁/c) Likely triclinic or monoclinic (common for bulky aromatic systems)
Key Interactions N–H···Br, C–H···Br Halogen (Br···O/π), C–H···O, π-π stacking
Density Not reported Higher due to phenyl groups and bromine substituents
Synthetic Route Ortoleva-King reaction Likely haloalkylation or bromination of a preformed enone

Methodological Overlaps

Both compounds would require similar crystallographic methodologies for structural elucidation:

  • Data Collection : Bruker APEX-II diffractometers with MoKα radiation, as used for Compound I .
  • Absorption Correction : Multi-scan methods (e.g., SADABS) to address anisotropic effects .
  • Refinement : SHELXL-97 for small-molecule refinement, leveraging its robustness for handling hydrogen bonding and halogen atoms .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and DIAMOND for packing diagrams .

Research Implications and Limitations

The absence of direct data on 4,5-dibromo-1,5-diphenylpent-1-en-3-one in the provided evidence limits detailed comparisons. However, parallels with Compound I suggest that bromine positioning and aromatic substituents critically influence intermolecular interactions and crystal packing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-Dibromo-1,5-diphenylpent-1-en-3-one, and how can purity be optimized?

  • Methodology : A modified Ortoleva-King reaction (e.g., bromination in acetone or acetonitrile at 303 K) is commonly employed for analogous dibromo compounds. Stirring for 1 hour under controlled temperature ensures complete reaction, followed by filtration and slow evaporation of a MeOH/CHCl₃ mixture to obtain high-purity crystals . Purification via recrystallization or column chromatography (using silica gel and non-polar solvents) is advised to remove unreacted bromine or byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker APEXII diffractometer with MoKα radiation) provides precise bond lengths and angles. Data collection at 150 K minimizes thermal motion artifacts .
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions and confirms bromination.
  • Elemental Analysis : Validates stoichiometry and purity.
    • Example : For a related dibromo-imidazolium compound, unit cell parameters (e.g., a = 5.5938 Å, b = 11.2522 Å, c = 14.4864 Å, β = 104.571°) were determined using SHELXL-97 .

Advanced Research Questions

Q. How can hydrogen bonding and halogen interactions in the crystal lattice be systematically analyzed?

  • Methodology :

  • Hydrogen Bond Geometry : Use SHELXL refinement to measure N–H⋯Br and C–H⋯Br distances and angles. For example, N–H⋯Br bonds in similar structures range from 2.40–2.60 Å .
  • Halogen-Halogen Contacts : Analyze Br⋯Br interactions (typically 3.4–3.6 Å) using Mercury or DIAMOND software to assess their role in stabilizing layered packing .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to evaluate positional disorder or anisotropic displacement .

Q. What strategies resolve absorption anisotropy artifacts in X-ray diffraction data?

  • Methodology : Apply empirical corrections using spherical harmonic functions (e.g., l = 2n, 2 ≤ n ≤ 4) to model transmission surfaces. Programs like SADABS (multi-scan correction) reduce errors in intensity measurements, particularly for high-µ (MoKα) data . For example, Tmin/Tmax ratios of 0.058/0.098 were corrected in a dibromo-imidazolium study, improving Rint from 0.050 to <0.030 .

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials and identify electrophilic sites (e.g., bromine substituents directing nucleophilic attack).
  • MD Simulations : Analyze solvation effects in acetone or DMF to optimize reaction conditions.
  • Validation : Compare computed bond lengths/angles with experimental X-ray data to refine force fields .

Data Contradiction and Refinement

Q. How should discrepancies between experimental and computational bond lengths be addressed?

  • Methodology :

Refinement Checks : Re-examine SHELXL restraints (e.g., AFIX commands for H-atom placement). Over-constrained parameters may distort geometry .

Thermal Motion Analysis : High Ueq values for bromine atoms suggest dynamic disorder; apply TLS (Translation-Libration-Screw) models to partition displacement parameters .

Software Cross-Validation : Compare SHELXL results with alternative refiners (e.g., Olex2 or CRYSTALS) to isolate systematic errors .

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